![molecular formula C15H13FN2O2S B244883 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)
4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, also known as FMeC1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In pharmacology, 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been found to have analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide involves the inhibition of specific enzymes and receptors in the body. 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and pain. 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide also acts as an antagonist of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has also been found to reduce pain and inflammation in animal models. Additionally, 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide in lab experiments is its high potency and selectivity towards specific enzymes and receptors. This allows for more precise and targeted experiments. However, one limitation is the potential toxicity of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, which can affect the results of experiments. Careful dosing and monitoring of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is required to ensure accurate results.
Zukünftige Richtungen
There are several future directions for the research and development of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more potent and selective analogs of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide. Additionally, the potential toxicity and safety of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide need to be further investigated to ensure its safe use in humans.
In conclusion, 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide and its analogs for therapeutic use.
Synthesemethoden
The synthesis of 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 2-hydroxy-5-methylbenzenethiol in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield 4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Eigenschaften
Molekularformel |
C15H13FN2O2S |
---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13FN2O2S/c1-9-2-7-13(19)12(8-9)17-15(21)18-14(20)10-3-5-11(16)6-4-10/h2-8,19H,1H3,(H2,17,18,20,21) |
InChI-Schlüssel |
QKTBNKIDLPFVSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.